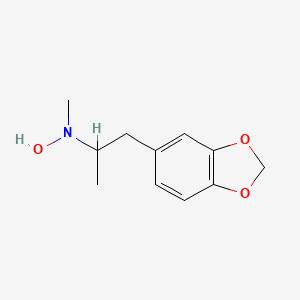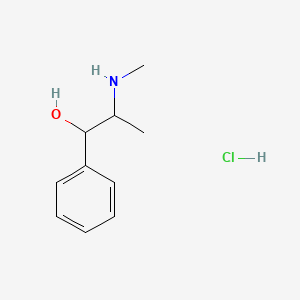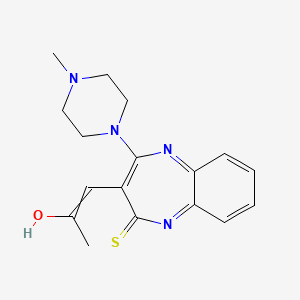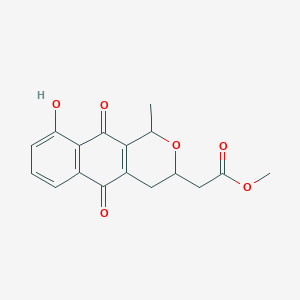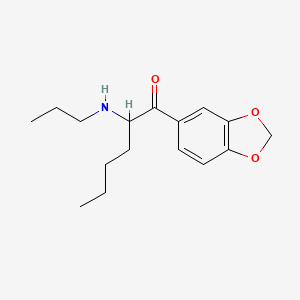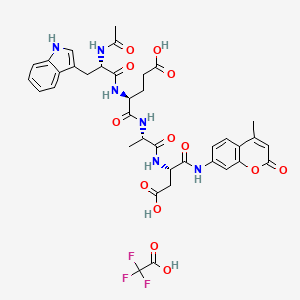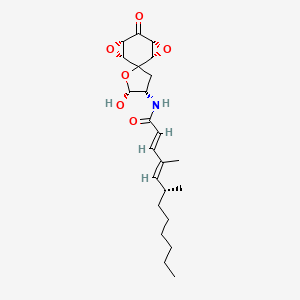
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione is a compound with the molecular formula C23H33NO6 and a molecular weight of 419.511 g/mol . It is categorized under GABA receptors and is associated with various neurological research areas, including pain and inflammation, Alzheimer’s, depression, epilepsy, memory, learning and cognition, Parkinson’s, schizophrenia, sleep, stress and anxiety, addiction, stroke, and anticonvulsants/anti-epileptics .
準備方法
The synthetic routes and reaction conditions for (4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione are not explicitly detailed in the available sourcesIndustrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity .
化学反応の分析
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in various chemical analyses and research studies.
Biology: It is studied for its effects on GABA receptors and its potential role in neurotransmission and nociception.
Medicine: It is investigated for its potential therapeutic effects in neurological disorders such as Alzheimer’s, depression, epilepsy, Parkinson’s, schizophrenia, and anxiety.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
作用機序
The mechanism of action of (4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione involves its interaction with GABA receptors. It modulates the activity of these receptors, which play a crucial role in neurotransmission and the regulation of various neurological functions. The molecular targets and pathways involved include the GABAergic system and related signaling pathways .
類似化合物との比較
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different functional groups or substituents.
This compound: This compound has a similar diazecane ring structure but may differ in the position or type of substituents.
The uniqueness of this compound lies in its specific configuration and the presence of isobutyl groups at the 4 and 9 positions, which contribute to its distinct chemical and biological properties .
特性
分子式 |
C23H33NO6 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
(2E,4E,6R)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide |
InChI |
InChI=1S/C23H33NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,18-22,27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+/t13-,15+,18-,19+,20-,21+,22-,23?/m1/s1 |
InChIキー |
JHTWWPWUODMKEO-BPILEAOSSA-N |
異性体SMILES |
CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1CC2([C@@H]3[C@@H](O3)C(=O)[C@@H]4[C@H]2O4)O[C@H]1O |
正規SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(=O)C4C2O4)OC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


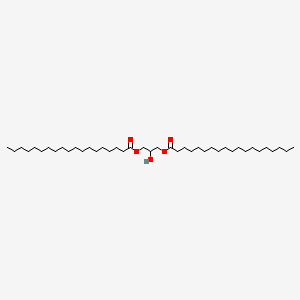
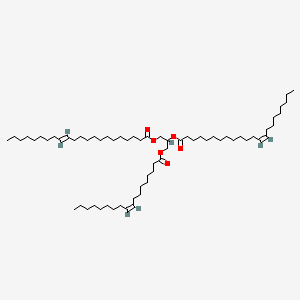
![Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B10799252.png)

![3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B10799261.png)

